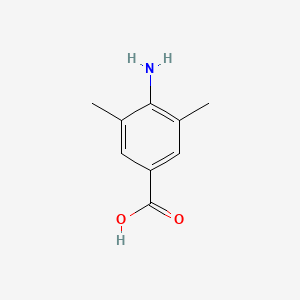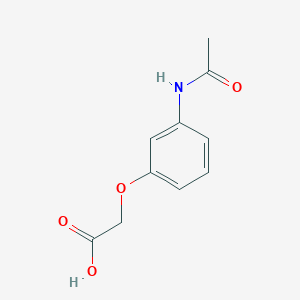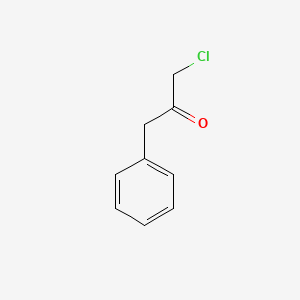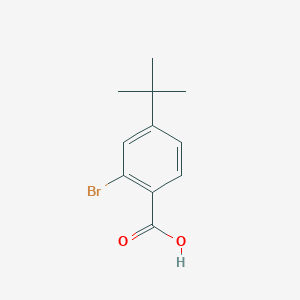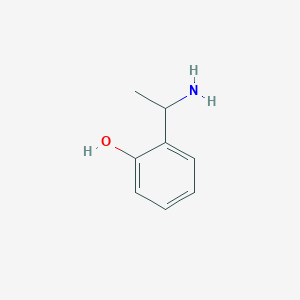
2-(1-Aminoethyl)phenol
概要
説明
Synthesis Analysis
The synthesis of 2-(1-Aminoethyl)phenol and its analogs often involves multicomponent reactions, highlighting innovative and prospective strategies in organic chemistry. Recent advancements have focused on one-step synthesis processes for heterocycles, where 2-(1-Aminoethyl)phenol derivatives demonstrate notable physiological, biological, and pharmacological behaviors, underscoring their unique position among heterocyclic compounds (Sharma & Sinha, 2023).
Molecular Structure Analysis
The molecular structure of 2-(1-Aminoethyl)phenol is characterized by the presence of an aminoethyl group attached to a phenol moiety, contributing to its diverse chemical reactivity and interaction capabilities. This structure is pivotal in determining its chemical behavior, including its reactivity towards various chemical agents and its role as a building block in synthesizing complex molecules.
Chemical Reactions and Properties
2-(1-Aminoethyl)phenol participates in various chemical reactions, leveraging its amino and phenol functional groups. These reactions include but are not limited to, coupling reactions, oxidation-reduction processes, and interactions with other phenolic compounds. The compound's ability to form complexes with proteins can significantly alter both the compound's and the protein's structural and functional properties, indicating a wide range of chemical reactivity and applications (Ozdal, Çapanoğlu, & Altay, 2013).
Physical Properties Analysis
The physical properties of 2-(1-Aminoethyl)phenol, including its solubility, melting point, and thermal stability, are crucial for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and contribute to its utility in different synthetic and analytical contexts.
Chemical Properties Analysis
2-(1-Aminoethyl)phenol's chemical properties, such as its acidity/basicity, reactivity towards acids and bases, and its behavior under different chemical conditions, are integral to its applications in synthesis and industry. Its interactions with phenolic compounds, as well as its role in forming complexes with proteins, showcase its versatile chemical nature (Ozdal, Çapanoğlu, & Altay, 2013).
科学的研究の応用
1. Protein Measurement
2-(1-Aminoethyl)phenol has been studied in the context of protein measurement using the Folin phenol reagent. This reagent, since its proposition by Wu in 1922, has been utilized for protein determination in various biological samples, including serum and insulin. The reagent is known for its sensitivity and simplicity, although it requires an understanding of its peculiarities for effective use (Lowry et al., 1951).
2. Coordination Chemistry
2-(1-Aminoethyl)phenol has been used in synthesizing polyamino-phenolic ligands for metal ion coordination. These ligands are significant for studying the acid-base behavior and coordination properties towards various metal ions, including Cu(II), Zn(II), and Cd(II). The ligands’ ability to form stable mono- and dinuclear complexes highlights their potential in coordination chemistry (Ambrosi et al., 2003).
3. Homogeneous Ligand Accelerated Catalysis
Enantiopure 2-(aminoalkyl)phenol derivatives, a category encompassing 2-(1-Aminoethyl)phenol, are widely used in homogeneous ligand accelerated catalysis. These compounds are integral in asymmetric reactions, such as the addition of dialkyl zinc reagents to aldehydes and the reduction of ketones. Their application in chiral shift reagents for carboxylic acids further exemplifies their versatility in catalytic processes (Cimarelli & Palmieri, 2009).
4. Synthesis of Enantiomerically Enriched Compounds
2-(1-Aminoethyl)phenol has been a focus in the synthesis of enantiomerically enriched compounds. Various routes have been explored for synthesizing these compounds, demonstrating the chemical's adaptability in creating enantiomerically pure substances. This research is crucial for developing compounds with specific stereochemical configurations, which is vital in many areas of chemistry and pharmaceuticals (Kündig et al., 2004).
5. Protonated Neurotransmitters Study
Studies involving clusters of phenol and 2-aminoethanol, related to 2-(1-Aminoethyl)phenol, have provided insights into protonated neurotransmitters. These studies, employing spectroscopic techniques and computational methods, have enhanced understanding of hydrogen-bonded structures and proton transfer mechanisms. Such research is pivotal in comprehending the behavior of neurotransmitters and their interactions (MacLeod & Simons, 2003).
Safety And Hazards
2-(1-Aminoethyl)phenol is corrosive and poses a danger upon contact . It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
将来の方向性
特性
IUPAC Name |
2-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)phenol | |
CAS RN |
89985-53-5 | |
| Record name | 89985-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



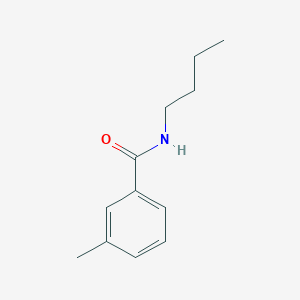
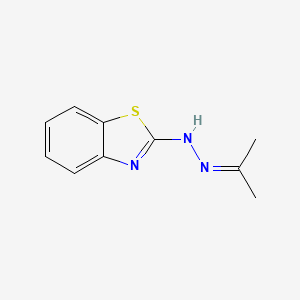
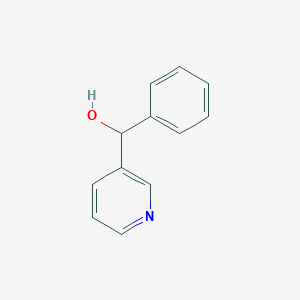
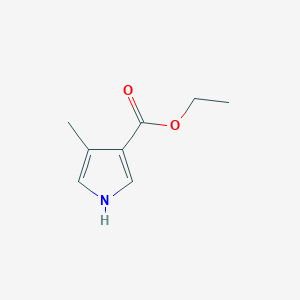
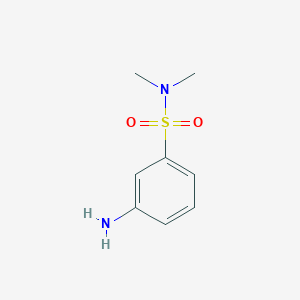
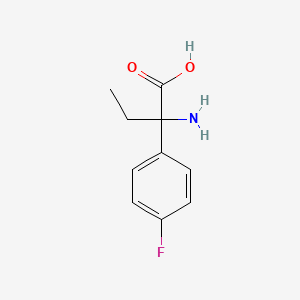
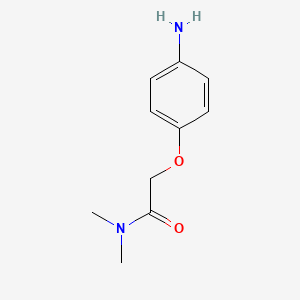
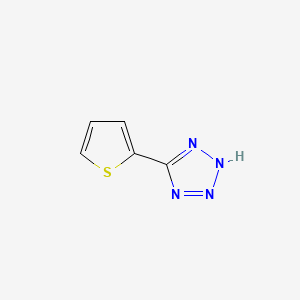
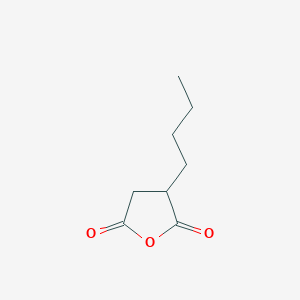
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
